molecular formula C14H17BrN4O3 B8149362 5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide

5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B8149362
M. Wt: 369.21 g/mol
InChI Key: DSSCIZMEUBKTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry due to its versatility in drug design . Key structural features include:

  • Position 1: A tetrahydropyran (oxan-2-yl) group, contributing to improved solubility and metabolic stability compared to lipophilic substituents.
  • Position 3: An N-methoxy-N-methyl carboxamide group, which balances polarity and bioavailability by reducing hydrogen-bonding capacity while maintaining solubility.

The compound is patented for treating autoimmune diseases, likely targeting immune modulation pathways . Its synthesis employs palladium-catalyzed aminocarbonylation, achieving yields up to 93% under optimized conditions (5 mol% Pd catalyst, 18-hour reaction time) .

Properties

IUPAC Name

5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O3/c1-18(21-2)14(20)12-10-7-9(15)8-16-13(10)19(17-12)11-5-3-4-6-22-11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSCIZMEUBKTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C2=C1C=C(C=N2)Br)C3CCCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyanation-Amidation Sequence

An alternative route involves cyanation at position 3 using zinc cyanide (Zn(CN)2Zn(CN)_2) and a palladium catalyst, followed by hydrolysis to the carboxylic acid using hydrochloric acid (HCl). Subsequent amidation with N,ON,O-dimethylhydroxylamine achieves the target compound in 74% overall yield.

One-Pot Iodination-Carbonylation

Combining iodination and carbonylation in a single reactor minimizes intermediate isolation, improving efficiency. Using a microwave-assisted protocol at 120°C for 2 hours, this method achieves a 70% yield of the carboxylic acid intermediate .

Chemical Reactions Analysis

5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products.

Scientific Research Applications

5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Solubility: The oxan-2-yl group enhances water solubility compared to aryl or alkyl substituents. Metabolic stability: N-Methoxy-N-methyl carboxamide reduces enzymatic degradation compared to esters or primary amides .
  • Riociguat: Vasodilation: Activates soluble guanylate cyclase (sGC) via nitric oxide (NO)-independent mechanisms. The lack of bromine may reduce off-target reactivity .
  • Ethyl ester analog :

    • Primarily a synthetic intermediate; ester groups are prone to hydrolysis, limiting therapeutic utility .

Key Research Findings and Implications

  • Substituent Effects :
    • Bromine at position 5 enhances electrophilicity for cross-coupling reactions, enabling diversification (e.g., Suzuki couplings) .
    • N-Methoxy-N-methyl carboxamide improves pharmacokinetics by reducing peptidase susceptibility compared to primary amides .
  • Therapeutic Potential: The oxan-2-yl group’s balance of hydrophilicity and steric bulk may optimize target engagement in autoimmune pathways .

Biological Activity

5-Bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₁₇BrN₄O₃
  • Molecular Weight : 369.23 g/mol
  • CAS Number : 1314734-58-1

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial activity. For instance, a related compound showed a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi .

CompoundMIC (mg/mL)MBC (mg/mL)
5d6.2512.5
5c12.525
5b2550
5a50100

This table illustrates the antibacterial potency of the compounds synthesized in the study, highlighting the superior activity of compound 5d .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells. For example, similar compounds have been reported to target specific pathways involved in tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. Molecular docking studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with key amino acids in target proteins, enhancing its bioactivity .

Case Studies

  • Study on Antibacterial Activity :
    • A recent study synthesized several pyrazine carboxamides and evaluated their antibacterial activity against XDR S. Typhi. The compound 5d was noted for its strong inhibitory effect with an IC50 value of 1.469 ± 0.02 µM against human alkaline phosphatase .
  • Anticancer Studies :
    • Compounds similar to the target molecule have been tested for their effects on various cancer cell lines, showing a reduction in cell viability and induction of apoptosis via caspase activation pathways .

Q & A

Q. What are the established synthetic methodologies for 5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrazolo[3,4-b]pyridine cores. Key steps include:

  • Bromination : Introducing bromine at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Carboxamide formation : Coupling with N-methoxy-N-methylamine via EDCI/HOBt-mediated amidation .
  • Tetrahydropyran (oxan-2-yl) attachment : Achieved through nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ . Optimization of reaction time (12-48 hrs) and temperature (60-100°C) is critical for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the oxan-2-yl group shows distinct proton signals at δ 3.5-4.0 ppm (methylene protons) .
  • X-ray Crystallography : Resolves the fused pyrazole-pyridine core and stereochemistry of the tetrahydropyran ring .
  • FTIR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉BrN₄O₃: 411.05) .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

Systematic parameter variation is essential:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Pd-based catalysts enhance coupling efficiency in tetrahydropyran attachment .
  • Temperature control : Lower temperatures (40-60°C) reduce side reactions during bromination .
  • DOE (Design of Experiments) : Use response surface methodology to identify optimal molar ratios (e.g., 1:1.2 substrate:catalyst) .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal stability : Decomposition occurs above 150°C, necessitating storage at 2-8°C .
  • pH sensitivity : Degrades in strong acids (pH <2) or bases (pH >10), as the amide bond hydrolyzes .
  • Light exposure : Photodegradation observed under UV light; use amber glassware for storage .

Q. How does the bromine substituent influence biological activity?

The bromine atom enhances electrophilicity, facilitating interactions with target proteins (e.g., kinase binding pockets). In pyrazolo[3,4-b]pyridine analogs, bromine at position 5 improves IC₅₀ values by 3-5× compared to non-halogenated derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding modes with enzymes like CDK2 .

Q. What computational strategies validate structural and electronic properties?

  • DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO mixtures .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Validates bond lengths (e.g., C-Br = 1.89 Å) and torsion angles .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Purity of starting materials : Impurities >2% reduce yields by 15-20% .
  • Workup protocols : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .
  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions .

Q. Which strategies validate analytical methods for this compound?

  • Forced degradation studies : Expose to heat (80°C), light (UV, 254 nm), and oxidative conditions (H₂O₂) to identify degradation products .
  • Linearity testing : Ensure NMR/HRMS calibration curves have R² >0.99 across 50-150% concentration ranges .
  • Inter-laboratory validation : Cross-check spectral data (e.g., NMR) with independent labs to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.